molecular formula C12H27Cl3O4Si2 B14299787 Tributyl trichlorosilyl orthosilicate CAS No. 112142-47-9

Tributyl trichlorosilyl orthosilicate

Cat. No.: B14299787
CAS No.: 112142-47-9
M. Wt: 397.9 g/mol
InChI Key: KPXASRZTHPQSHR-UHFFFAOYSA-N
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Description

Tributyl trichlorosilyl orthosilicate (hypothetical structure: $ \text{C}{12}\text{H}{27}\text{Cl}{3}\text{O}{4}\text{Si}{2} $) is an organosilicon compound featuring three butyl ester groups and one trichlorosilyl ($-\text{SiCl}3$) moiety attached to a central orthosilicate core. This compound likely serves as a reactive intermediate in materials science, combining the hydrolytic instability of chlorosilanes with the organic solubility of alkyl esters.

Properties

CAS No.

112142-47-9

Molecular Formula

C12H27Cl3O4Si2

Molecular Weight

397.9 g/mol

IUPAC Name

tributyl trichlorosilyl silicate

InChI

InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3

InChI Key

KPXASRZTHPQSHR-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(C4H9O)4Si+HSiCl3(C4H9)3SiOSiCl3+C4H9OH\text{(C}_4\text{H}_9\text{O})_4\text{Si} + \text{HSiCl}_3 \rightarrow \text{(C}_4\text{H}_9)_3\text{SiOSiCl}_3 + \text{C}_4\text{H}_9\text{OH} (C4​H9​O)4​Si+HSiCl3​→(C4​H9​)3​SiOSiCl3​+C4​H9​OH

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.

    Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with different functional groups.

    Hydrolysis: The major products are silanols and orthosilicic acid.

    Condensation Reactions: The major products are siloxane polymers.

Scientific Research Applications

Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Structural and Functional Differences

Tetrapropyl Orthosilicate ($ \text{C}{12}\text{H}{28}\text{O}_{4}\text{Si} $)
  • Structure : Fully alkylated orthosilicate with four propyl groups.
  • Reactivity : Undergoes slow hydrolysis to form silica, making it useful in sol-gel processes .
  • Stability : High stability under ambient conditions due to the absence of reactive chlorine atoms.
Dichloromethyl[2-(Trichlorosilyl)Ethyl]Silane ($ \text{C}{3}\text{H}{7}\text{Cl}{5}\text{Si}{2} $)
  • Structure : Contains two trichlorosilyl groups and a dichloromethyl substituent.
  • Reactivity: High reactivity toward moisture, enabling applications in surface functionalization and organometallic synthesis .
  • Stability : Low; requires anhydrous storage conditions.
Tributyl Phosphate ($ \text{C}{12}\text{H}{27}\text{O}_{4}\text{P} $)
  • Structure: Organophosphate ester with three butyl groups.
  • Reactivity : Moderate hydrolysis rate; acts as a solvent and plasticizer in coatings .
  • Stability : High thermal and chemical stability.

Key Property Comparison

Property Tributyl Trichlorosilyl Orthosilicate (Inferred) Tetrapropyl Orthosilicate Dichloromethyl[2-(Trichlorosilyl)Ethyl]Silane Tributyl Phosphate
Molecular Weight ~438.5 g/mol 264.43 g/mol 276.52 g/mol 266.32 g/mol
Reactivity High (Cl groups enable nucleophilic substitution) Low Very High Moderate
Hydrolytic Stability Low (moisture-sensitive) Moderate Very Low High
Applications Crosslinking agent, surface modification Sol-gel precursors Organometallic reagents Solvent, plasticizer
Hazards Corrosive, irritant Low Corrosive, toxic Low toxicity

Research Findings

Reactivity vs. Stability Trade-off :

  • Trichlorosilyl groups enhance reactivity but reduce stability, as seen in trichlorosilyl porphyrins (unstable under ambient conditions) .
  • Tributyl esters improve organic compatibility, as demonstrated in epoxy coatings using tributyl borate for reduced environmental impact .

Industrial Applications :

  • Chlorosilanes like octyltrichlorosilane are used for surface functionalization , suggesting similar applications for the target compound.
  • Patents on cyclic silanes and trichlorosilyl derivatives highlight industrial interest in reactive silicon intermediates .

Safety Considerations :

  • Chlorinated silanes require stringent handling (e.g., anhydrous conditions, PPE) due to corrosivity, akin to trityl chloride ($ \text{C}{19}\text{H}{15}\text{Cl} $) .

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